((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid
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Overview
Description
((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid is a chemical compound with the molecular formula C17H17BrN3O5P and a molecular weight of 454.2 g/mol. It is known for its role as an NMDA receptor antagonist.
Preparation Methods
The synthesis of ((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Chemical Reactions Analysis
((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
Scientific Research Applications
((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its role as an NMDA receptor antagonist, which has implications in neurobiology and the study of neurological disorders.
Medicine: Its role as an NMDA receptor antagonist makes it a potential candidate for the development of drugs targeting neurological conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
As an NMDA receptor antagonist, ((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid works by blocking the activity of NMDA receptors. These receptors are involved in synaptic plasticity and memory function. By inhibiting these receptors, the compound can modulate neural activity and has potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases.
Comparison with Similar Compounds
Similar compounds to ((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid include other NMDA receptor antagonists. These compounds share a similar mechanism of action but may differ in their chemical structure and specific applications. Some examples include:
Ketamine: A well-known NMDA receptor antagonist used as an anesthetic and in the treatment of depression.
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
This compound is unique due to its specific chemical structure, which may confer distinct pharmacological properties and applications.
Properties
CAS No. |
858131-65-4 |
---|---|
Molecular Formula |
C17H17BrN3O5P |
Molecular Weight |
454.2 g/mol |
IUPAC Name |
[(R)-[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17+/m0/s1 |
InChI Key |
XXZGNAZRWCBSBK-HUTHGQBESA-N |
SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N[C@@H](C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |
Synonyms |
[(R)-[(S)-1-(4-Bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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